WHI-P154

概要

説明

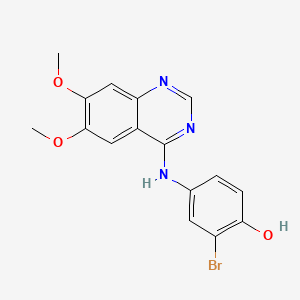

WHI-P154は、主にヤヌスキナーゼ3(JAK3)を標的とする低分子阻害剤です。 ナノモル範囲で上皮成長因子受容体(EGFR)を含む他のキナーゼの有意な阻害を示しています .

科学的研究の応用

WHI-P154 has a wide range of scientific research applications:

作用機序

WHI-P154は、それぞれヒトおよびマウスタンパク質に対してIC₅₀値が28および128μMで、ヤヌスキナーゼ3(JAK3)を阻害することで効果を発揮します . また、ナノモル範囲で上皮成長因子受容体(EGFR)の有意な阻害も示しています . この化合物は、細胞増殖、分化、生存に不可欠なJAK/STATシグナル伝達経路を妨害します . JAK3を阻害することにより、this compoundはこれらの細胞プロセスを阻害し、アポトーシスと細胞生存率の低下につながります .

類似化合物の比較

This compoundは、WHI-P131などの他のJAK3阻害剤と比較されています。 両方の化合物は、上皮成長因子受容体ファミリーのキナーゼのナノモル阻害剤です . this compoundは、ABCG2過剰発現細胞の化学療法剤に対する感受性を有意に高める能力がユニークです . 類似の化合物には以下が含まれます。

WHI-P131: 同様の阻害特性を持つ別のJAK3阻害剤.

トファシチニブ: 関節リウマチの治療に使用されるJAK阻害剤.

ルキソリチニブ: 骨髄線維症の治療に使用されるJAK1/2阻害剤.

This compoundは、JAK3とEGFRの二重阻害により、さまざまな研究用途に適した汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

WHI-P154 plays a crucial role in biochemical reactions. It interacts with enzymes such as JAK3 and EGFR, inhibiting their activity . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the sensitivity of ABCG2-overexpressing cells to its substrates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of JAK3 and EGFR, binding to these enzymes and reducing their activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters or binding proteins

準備方法

合成経路は通常、フェノール誘導体の臭素化に続き、ジメトキシキナゾリン化合物とのカップリングを伴います . 反応条件には、多くの場合、カップリング反応を促進するために有機溶媒と触媒の使用が含まれます . 工業生産方法には、これらの反応を制御された条件下でスケールアップして、高収率と純度を確保することが含まれる場合があります .

化学反応解析

WHI-P154は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、生物学的活性が変化したキナゾリン誘導体を形成することができます.

還元: 還元反応はキナゾリン環を修飾することができ、その阻害特性に影響を与える可能性があります.

置換: 置換反応、特に臭素原子を含む置換反応は、さまざまな生物学的活性を有する異なるアナログの形成につながる可能性があります.

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . これらの反応から生成される主な生成物は、通常、官能基が修飾されたキナゾリン誘導体です .

科学研究への応用

This compoundは、幅広い科学研究に応用されています。

化学反応の分析

WHI-P154 undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the quinazoline ring, potentially affecting its inhibitory properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .

類似化合物との比較

WHI-P154 is compared with other JAK3 inhibitors such as WHI-P131. Both compounds are nanomolar inhibitors of the epidermal growth factor receptor family of kinases . this compound is unique in its ability to significantly enhance the sensitivity of ABCG2-overexpressing cells to chemotherapeutic agents . Similar compounds include:

WHI-P131: Another JAK3 inhibitor with similar inhibitory properties.

Tofacitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis.

Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.

This compound stands out due to its dual inhibition of JAK3 and EGFR, making it a versatile compound for various research applications .

特性

IUPAC Name |

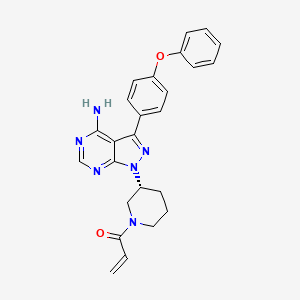

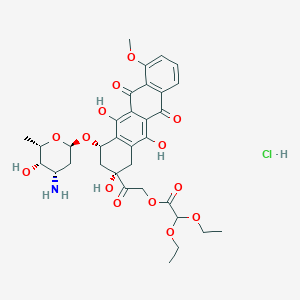

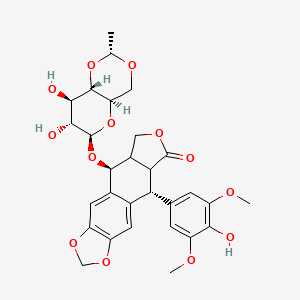

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAKDAYHRWZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274407 | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-04-3 | |

| Record name | Whi P154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211555-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WHI-P 154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of WHI-P154?

A1: this compound is a potent and relatively selective inhibitor of Janus kinase 3 (JAK3). [] It has demonstrated significantly less inhibitory activity against other JAK family members like JAK1 and JAK2. []

Q2: How does this compound interact with JAK3 at the molecular level?

A2: Based on homology modeling and docking studies, this compound is predicted to bind within the catalytic site of JAK3. [] The presence of a 4'-hydroxyl group on its phenyl ring is crucial for this interaction, facilitating hydrogen bonding with Asp-967, a key residue within JAK3's active site. []

Q3: What are the downstream consequences of JAK3 inhibition by this compound?

A3: this compound, by inhibiting JAK3, disrupts downstream signaling pathways, ultimately impacting cellular processes. Some observed effects include:

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C16H14BrN3O3, and its molecular weight is 376.21 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, proton and carbon NMR (1H and 13C NMR), UV-Vis, and infrared (IR) spectroscopic data have been reported for this compound, providing information about its structure and functional groups. []

Q6: Does this compound possess any catalytic properties?

A6: No, this compound is not known to function as a catalyst. It acts as an inhibitor by binding to the active site of JAK3, preventing the enzyme from catalyzing its normal phosphorylation reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: Yes, homology modeling was crucial in predicting the binding mode of this compound to the JAK3 active site. [] Docking studies were also performed to estimate binding affinities (Ki values) of this compound and its derivatives, providing insights into structure-activity relationships. [] More recently, molecular dynamics simulations and Markov state models (MSMs) have been used to predict the conformational variability of Abl tyrosine kinase, a target structurally related to JAK3, and to assess the binding of this compound to various Abl conformations. []

Q8: How do structural modifications of this compound influence its JAK3 inhibitory activity?

A8: Studies have revealed that the 4'-hydroxyl group on the phenyl ring of this compound is essential for its potent JAK3 inhibitory activity. [] Compounds lacking this group showed significantly reduced inhibitory activity against JAK3. [] This suggests that the 4'-hydroxyl group is critical for binding to the JAK3 active site, likely through interactions with Asp-967. []

Q9: Does the presence of bromine atoms in this compound affect its activity?

A9: While the 4'-hydroxyl group is crucial for activity, the presence and position of bromine atoms appear to have a more subtle effect. Analogs with additional bromine substituents on the phenyl ring, like WHI-P97, have been synthesized and tested. [, ] While these compounds retain JAK3 inhibitory activity, further research is needed to fully elucidate the impact of bromine substitutions on potency, selectivity, and other pharmacological properties.

Q10: What is known about the dissolution and solubility of this compound?

A10: Currently, there is limited information available in the provided research regarding the dissolution rate and solubility of this compound in various media. These factors can significantly impact its bioavailability and efficacy. Further studies are required to understand its solubility profile and optimize its formulation for improved therapeutic potential.

Q11: Are there other JAK3 inhibitors besides this compound, and how do they compare?

A11: Yes, several other JAK3 inhibitors have been developed. Tofacitinib, ruxolitinib, and baricitinib are examples of JAK inhibitors that have been approved for clinical use in various inflammatory conditions.

Q12: What are some of the key tools and resources used in this compound research?

A12: Research on this compound relies on a combination of experimental and computational approaches, including:

Q13: When was this compound first reported, and what were the key findings?

A13: this compound was first reported in 1998 as a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [] Researchers discovered that this compound induced apoptotic cell death in glioblastoma cell lines at micromolar concentrations. [] Subsequent studies revealed that this compound acted as a potent and selective inhibitor of JAK3, a tyrosine kinase involved in various cellular processes including immune cell signaling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)